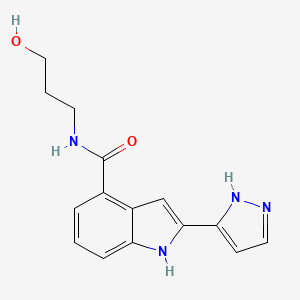
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Pyrazole Formation: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling Reactions: The indole and pyrazole moieties can be coupled using a suitable linker, such as a carboxamide group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Indole-3-carboxamide: Another indole derivative with similar structural features.
Pyrazole-4-carboxamide: A compound with a pyrazole ring and carboxamide group.
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide is unique due to the combination of the indole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
827316-76-7 |
|---|---|
分子式 |
C15H16N4O2 |
分子量 |
284.31 g/mol |
IUPAC名 |
N-(3-hydroxypropyl)-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c20-8-2-6-16-15(21)10-3-1-4-12-11(10)9-14(18-12)13-5-7-17-19-13/h1,3-5,7,9,18,20H,2,6,8H2,(H,16,21)(H,17,19) |
InChIキー |
BWPIAMKURMKYMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















